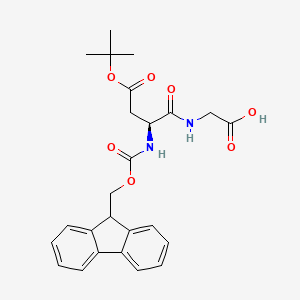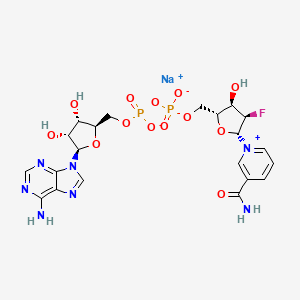
5-Bromo-5'-methyl BAPTA tetramethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-5’-methyl BAPTA tetramethyl ester is a derivative of BAPTA, which is a well-known calcium indicator. This compound is particularly suitable for measuring relatively high levels of calcium ions (Ca²⁺) in various biological and chemical systems . The molecular formula of 5-Bromo-5’-methyl BAPTA tetramethyl ester is C₂₇H₃₃BrN₂O₁₀, and it has a molecular weight of 625.46 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5’-methyl BAPTA tetramethyl ester involves multiple steps, starting from the parent compound BAPTA. The process typically includes bromination and methylation reactions to introduce the bromo and methyl groups, respectively. The final step involves esterification to obtain the tetramethyl ester form .
Industrial Production Methods
Industrial production methods for 5-Bromo-5’-methyl BAPTA tetramethyl ester are not widely documented. the synthesis likely follows similar routes as laboratory-scale synthesis, with optimization for larger-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-5’-methyl BAPTA tetramethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would yield an amine-substituted product.
Ester Hydrolysis: The major products are the corresponding carboxylic acids
Applications De Recherche Scientifique
5-Bromo-5’-methyl BAPTA tetramethyl ester is widely used in scientific research due to its ability to act as a calcium indicator. Some of its applications include:
Chemistry: Used in studies involving calcium ion detection and quantification.
Biology: Employed in cellular and molecular biology to monitor calcium ion fluxes in cells.
Medicine: Utilized in medical research to study calcium-related physiological and pathological processes.
Industry: Applied in the development of calcium-sensitive dyes and sensors for various industrial applications
Mécanisme D'action
The mechanism of action of 5-Bromo-5’-methyl BAPTA tetramethyl ester involves its ability to bind calcium ions. The compound has high affinity for Ca²⁺, and upon binding, it undergoes a conformational change that can be detected using fluorescence or other analytical techniques. This property makes it an effective calcium indicator .
Comparaison Avec Des Composés Similaires
Similar Compounds
BAPTA: The parent compound, which also acts as a calcium indicator but lacks the bromo and methyl groups.
Fura-2: Another calcium indicator with different spectral properties.
Fluo-3: A widely used calcium indicator in biological research
Uniqueness
5-Bromo-5’-methyl BAPTA tetramethyl ester is unique due to its high specificity and sensitivity for calcium ions, making it suitable for detecting relatively high levels of Ca²⁺. The presence of the bromo and methyl groups enhances its binding affinity and fluorescence properties compared to other calcium indicators .
Propriétés
Formule moléculaire |
C27H33BrN2O10 |
|---|---|
Poids moléculaire |
625.5 g/mol |
Nom IUPAC |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-bromophenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C27H33BrN2O10/c1-18-6-8-20(29(14-24(31)35-2)15-25(32)36-3)22(12-18)39-10-11-40-23-13-19(28)7-9-21(23)30(16-26(33)37-4)17-27(34)38-5/h6-9,12-13H,10-11,14-17H2,1-5H3 |
Clé InChI |
SXCYTVPSAWGQKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















